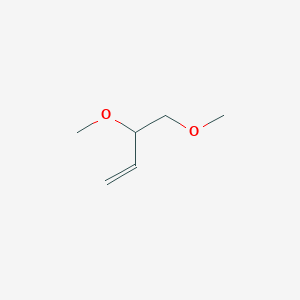
1-Butene, 3,4-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butene, 3,4-dimethoxy- is an organic compound with the molecular formula C6H12O2. It is a derivative of butene, featuring two methoxy groups attached to the third and fourth carbon atoms of the butene chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butene, 3,4-dimethoxy- can be synthesized through the reaction of 1,3-butadiene with methanol in the presence of a catalyst. The reaction typically involves the use of a palladium-tellurium (PdTe) catalyst, which promotes the formation of the desired product with high selectivity .
Industrial Production Methods: In an industrial setting, the production of 1-Butene, 3,4-dimethoxy- involves the continuous flow of 1,3-butadiene and methanol over a PdTe/C catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Butene, 3,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen, often in the presence of metal catalysts.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or acids.
Major Products Formed:
Oxidation: Products include 3,4-dihydroxy-1-butene and hydroxymethylvinyl ketone.
Reduction: Products include butane derivatives.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
1-Butene, 3,4-dimethoxy- has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various organic compounds and chiral building blocks.
Biology: The compound is used in the synthesis of ligands targeting medicinally relevant RNAs.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butene, 3,4-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, during oxidation reactions, the compound interacts with oxygen to form polyperoxides, which then decompose to form various oxidation products. The presence of metal catalysts can significantly influence the reaction pathways and selectivity .
Comparison with Similar Compounds
- 1-Butene, 3,3-dimethyl-
- 2-Butene, 1,4-dimethoxy-
- Butane, 1,4-dimethoxy-
Comparison: 1-Butene, 3,4-dimethoxy- is unique due to the positioning of its methoxy groups, which influences its reactivity and the types of reactions it undergoes. Compared to 1-Butene, 3,3-dimethyl-, which has methyl groups instead of methoxy groups, 1-Butene, 3,4-dimethoxy- exhibits different chemical behavior, particularly in oxidation and substitution reactions. Similarly, 2-Butene, 1,4-dimethoxy- and Butane, 1,4-dimethoxy- have different structural arrangements, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
3,4-dimethoxybut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-6(8-3)5-7-2/h4,6H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYJHLNENJKEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446301 |
Source


|
| Record name | 1-Butene, 3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62102-54-9 |
Source


|
| Record name | 1-Butene, 3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














